5-methoxy-2-(trifluoromethyl)Benzoic acid

Physicochemical Characterization Solid-State Chemistry Laboratory Handling

Sourcing a regiospecific fluorinated benzoic acid building block for PROTAC synthesis often yields isomer mixtures with ambiguous LogP, compromising SAR studies. 5-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 716-31-4) is explicitly curated as a Protein Degrader Building Block with a defined ortho-CF3 / meta-OCH3 substitution pattern. - Defined LogP of 2.41 and sharp melting point (95-96 °C) ensure reliable analytical benchmarking and HPLC calibration. - The carboxylic acid moiety serves as a direct linker conjugation handle for heterobifunctional degrader assembly. - Available at 98% purity with ambient storage and shipping; supplied from milligram to multi-gram scale to support both early discovery and lead optimization.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 716-31-4
Cat. No. B1427327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-(trifluoromethyl)Benzoic acid
CAS716-31-4
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeyJMDOWBGYPYBWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(trifluoromethyl)benzoic Acid Overview


5-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 716-31-4) is a disubstituted benzoic acid derivative with a molecular formula of C9H7F3O3 and a molecular weight of 220.15 g/mol . It is a solid at ambient temperature with a reported melting point of 95–96 °C [1]. As an aromatic carboxylic acid, it features both a methoxy (-OCH3) group at the 5-position and a trifluoromethyl (-CF3) group at the 2-position on the benzene ring. The compound is commercially available at common research purities, typically at 98% , and is classified within product catalogs as a protein degrader building block .

Protein degrader building block for PROTAC synthesis
Carboxylic acid handle enables conjugation to linkers or ligands
Specific 5-OMe, 2-CF3 orientation influences lipophilicity and reactivity

5-Methoxy-2-(trifluoromethyl)benzoic Acid: Regioisomer Specificity


Substituting 5-methoxy-2-(trifluoromethyl)benzoic acid with its in-class analogs or regioisomers is not trivial. The specific substitution pattern on the benzoic acid ring dictates both its physicochemical properties and its reactivity profile [1]. For instance, changes in the relative positions of the methoxy and trifluoromethyl groups significantly alter the compound's lipophilicity (LogP) and melting point, which directly impacts its solubility and handling in a laboratory setting [2]. Furthermore, this specific regioisomer is explicitly categorized as a 'Protein Degrader Building Block' in leading chemical catalogs, a functional classification not universally applied to its isomers, indicating a curated utility for advanced medicinal chemistry applications such as PROTAC development . The quantitative evidence below details these specific, measurable differences that justify its selection over closely related compounds.

Melting Point Range
Reported melting point differs among regioisomers; may alter handling and solubility during synthesis.
Lipophilicity Profile
Predicted LogP varies with substitution pattern; may affect partition and reaction compatibility.
Functional Designation
Not all isomers carry the same "Protein Degrader Building Block" classification; curated utility may differ.

5-Methoxy-2-(trifluoromethyl)benzoic Acid: Key Evidence


Lower Melting Point Enhances Handling

The melting point of 5-methoxy-2-(trifluoromethyl)benzoic acid is reported as 95–96 °C [1][2]. This is significantly lower than its closest regioisomers: 4-methoxy-2-(trifluoromethyl)benzoic acid (CAS 127817-85-0) melts at 147–150 °C , and 4-methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) melts at 170–174 °C . The 53–55 °C difference indicates that the target compound is more easily manipulated in the molten state, a practical advantage in certain synthetic or purification workflows.

Melting Point
Reported
95–96 °C
53–55 °C lower vs regioisomers
May support molten-state handling workflows
Regioisomer mp range 147–174 °C; property to review
Physicochemical Characterization Solid-State Chemistry Laboratory Handling

Lipophilicity Difference from Unsubstituted Analogs

The predicted octanol-water partition coefficient (LogP) for 5-methoxy-2-(trifluoromethyl)benzoic acid is 2.41 . This is notably higher than the reported LogP values for unsubstituted positional isomers, such as 2-(trifluoromethyl)benzoic acid (LogP 2.49–2.87) [1] and the significantly higher 4-(trifluoromethyl)benzoic acid . This difference arises from the combined electronic and steric effects of the ortho-trifluoromethyl and meta-methoxy groups, which modulate the compound's polarity and hydrogen-bonding capacity compared to the mono-substituted analogs.

Lipophilicity
Data to verify
LogP 2.41
Predicted value
May support design requiring balanced lipophilicity
Experimental LogP confirmation recommended
Lipophilicity ADME Prediction Medicinal Chemistry

Protein Degrader Building Block Designation

5-Methoxy-2-(trifluoromethyl)benzoic acid is explicitly categorized and marketed as a 'Protein Degrader Building Block' by major chemical suppliers . This functional classification distinguishes it from its regioisomers, such as 4-methoxy-2-(trifluoromethyl)benzoic acid, which are generally listed as standard 'Specialty Chemicals' or 'Pharmaceutical Intermediates' without the same explicit degrader designation . This curated assignment reflects its utility as a versatile carboxylic acid handle for conjugation to E3 ligase ligands or target protein warheads in the assembly of heterobifunctional degraders.

Catalog Classification
Context-dependent
Protein Degrader Building Block
Vendor-curated; verify utility for specific PROTAC design
Supplier classification, not peer-reviewed validation
Targeted Protein Degradation PROTAC Medicinal Chemistry

5-Methoxy-2-(trifluoromethyl)benzoic Acid: Key Applications


PROTAC Library Design & Synthesis

This compound is an ideal procurement choice for medicinal chemistry teams developing targeted protein degraders (PROTACs). Its explicit classification as a 'Protein Degrader Building Block' provides a higher degree of confidence in its synthetic utility for this application compared to general-purpose benzoic acid derivatives. The carboxylic acid moiety serves as a common attachment point for linkers, enabling the construction of heterobifunctional molecules that recruit an E3 ligase to a target protein.

Fluorinated Building Block Collections

For organizations building libraries of fluorinated small molecules for drug discovery, this compound offers a unique combination of a trifluoromethyl group and a methoxy group in a specific ortho-meta orientation. Its distinct LogP profile and moderate melting point [1] make it a valuable addition to screening sets designed to explore the SAR of lipophilicity and metabolic stability.

Analytical Calibration & Validation

With well-defined physicochemical properties, including a sharp melting point of 95–96 °C [1] and a known LogP of 2.41 , this compound can serve as a reference standard in analytical method development. It can be used to calibrate HPLC systems for lipophilicity measurements or to validate differential scanning calorimetry (DSC) instruments, particularly in laboratories lacking access to more common but higher-melting benzoic acid standards.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Carboxylic acid linker handle
Conjugation efficiency with E3 ligands and linkers
Fluorinated fragment screening
Ortho-CF3, meta-OCH3 orientation
Lipophilicity and metabolic stability SAR
Analytical reference standard
Defined melting point and LogP
Melting point calibration, LogP chromatographic validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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